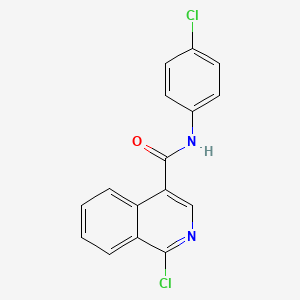

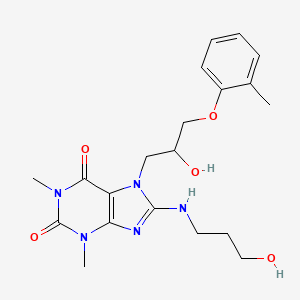

![molecular formula C24H22N2O2S B2883556 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 312927-08-5](/img/structure/B2883556.png)

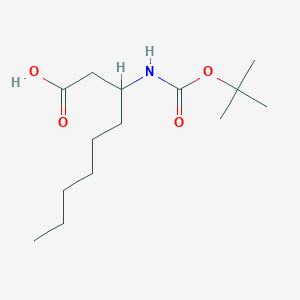

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The compounds were synthesized in excellent yields and the structures were corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data .Molecular Structure Analysis

The molecular structure of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is characterized by the presence of a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Applications De Recherche Scientifique

Antibacterial Agent

Compounds with the benzothiazol-2-yl arylamide structure have been synthesized and evaluated as potential antibacterial agents . They have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For instance, certain derivatives exhibited promising activity against Staphylococcus aureus .

Antifungal Agent

Benzothiazole derivatives have been associated with antifungal activity . They have been investigated for their potential to combat fungal strains such as Candida albicans and Aspergillus niger .

Antiprotozoal Agent

Benzothiazole derivatives have also been studied for their antiprotozoal properties . This makes them potential candidates for the treatment of diseases caused by protozoan parasites.

Anticancer Agent

Compounds containing the benzothiazole nucleus have been associated with anticancer activity . They have been investigated for their potential to inhibit the growth of cancer cells and tumors .

Anticonvulsant Agent

Benzothiazole derivatives have been studied for their anticonvulsant properties . This suggests their potential use in the treatment of conditions like epilepsy.

Anti-inflammatory Agent

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” has been used as an anti-inflammatory agent. This suggests its potential application in the treatment of conditions characterized by inflammation.

Antihypertensive Agent

Benzothiazole derivatives have been associated with antihypertensive activity . This suggests their potential use in the management of high blood pressure.

Antidiabetic Agent

Benzothiazole derivatives have also been studied for their antidiabetic properties . This suggests their potential use in the treatment of diabetes.

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase , selective cytotoxicity against tumorigenic cell lines , and prophylaxis and treatment of rotavirus infections . They have also been studied for their anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets, leading to various biological effects .

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of the biosynthesis of prostaglandins , which are derived from arachidonic acid originating from cell membrane phospholipids through the action of phospholipase A2 .

Pharmacokinetics

A study on similar compounds showed a favourable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been associated with various biological activities, including anti-tubercular activity and antibacterial action .

Action Environment

It’s worth noting that the synthesis of benzothiazole derivatives has been achieved under various conditions .

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-2-3-15-28-20-13-11-17(12-14-20)23(27)25-19-8-6-7-18(16-19)24-26-21-9-4-5-10-22(21)29-24/h4-14,16H,2-3,15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHBDDQOJPPWQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

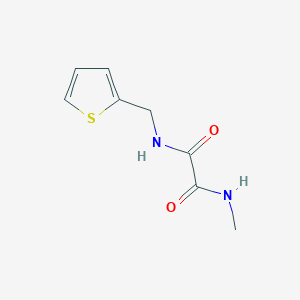

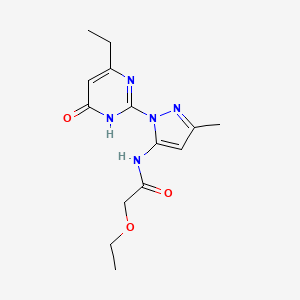

![ethyl 2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2883484.png)

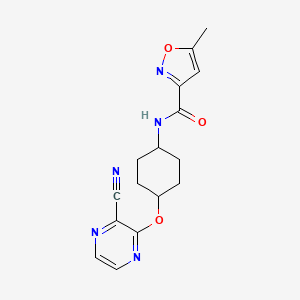

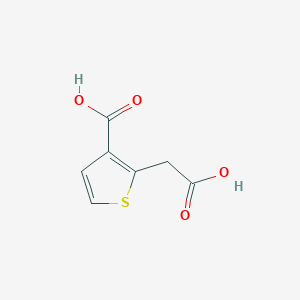

![3-[3,5-Dimethyl-4-({[4-(trifluoromethyl)phenyl]amino}sulfonyl)pyrazolyl]thiola ne-1,1-dione](/img/structure/B2883492.png)

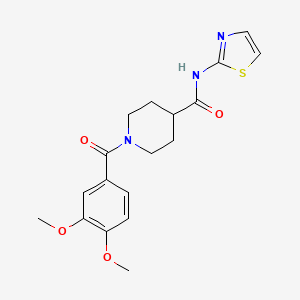

![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide](/img/structure/B2883494.png)

![2-[2-[4-(1,3-benzoxazol-2-yl)anilino]-2-oxoethoxy]-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2883495.png)